molecular formula C9H9NO2 B11918451 4-Hydroxy-3-methylindolin-2-one

4-Hydroxy-3-methylindolin-2-one

Cat. No.: B11918451
M. Wt: 163.17 g/mol
InChI Key: CGHSDQCJAUZVPV-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylindolin-2-one is a heterocyclic compound with significant importance in organic chemistry It is known for its unique structure, which includes an indolin-2-one core substituted with a hydroxyl group at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methylindolin-2-one can be achieved through several methods. One common approach involves the reaction of isatin with methylamine under basic conditions, followed by hydroxylation. Another method includes the use of a catalyst-free Henry reaction of 3,5-dimethyl-4-nitroisoxazole and isatin . This reaction proceeds under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-oxo-3-methylindolin-2-one.

    Reduction: Formation of 4-hydroxy-3-methylindolin-2-ol.

    Substitution: Formation of various substituted indolin-2-one derivatives.

Scientific Research Applications

4-Hydroxy-3-methylindolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methylindolin-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

    3-Hydroxyindolin-2-one: Lacks the methyl group at the 3-position.

    4-Hydroxyindolin-2-one: Lacks the methyl group at the 3-position.

    3-Methylindolin-2-one: Lacks the hydroxyl group at the 4-position.

Uniqueness: 4-Hydroxy-3-methylindolin-2-one is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

4-hydroxy-3-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H9NO2/c1-5-8-6(10-9(5)12)3-2-4-7(8)11/h2-5,11H,1H3,(H,10,12)

InChI Key

CGHSDQCJAUZVPV-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC=C2O)NC1=O

Origin of Product

United States

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